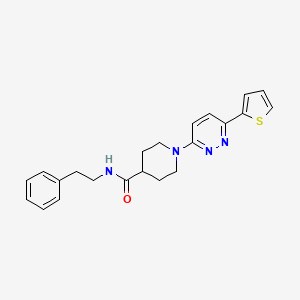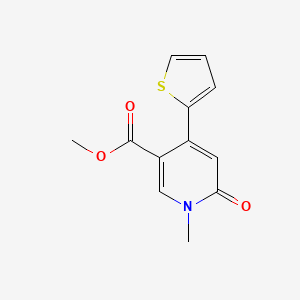
Methyl 1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of dihydropyridine derivatives, including compounds similar to Methyl 1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate, often involves multicomponent reactions, Hantzsch synthesis, or modifications thereof. For instance, electrochemical oxidation and controlled potential electrolysis in solvents like methanol and acetonitrile have been explored for synthesizing new types of dihydropyridine calcium blockers, indicating the complexity and versatility of methods available for creating such compounds (Ueno & Umeda, 1992).
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives can be elucidated using techniques such as X-ray diffraction crystallography, FT-IR, 1H and 13C NMR spectroscopy, and density functional theory (DFT) calculations. These methods provide insights into the geometric configuration, vibrational frequencies, and molecular electrostatic potential, contributing to a deeper understanding of the structural characteristics of these molecules (Pekparlak et al., 2018).
Chemical Reactions and Properties
Dihydropyridine derivatives undergo various chemical reactions, reflecting their reactivity and potential for functionalization. Oxidative imination reactions, for instance, demonstrate the ability of these compounds to form new bonds under the influence of oxidizing agents, leading to novel structures with different physicochemical properties (Soldatenkov et al., 2001).
科学的研究の応用
Antihypertensive and Coronary Vessel Dilator Applications
Methyl 1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate is part of a class of compounds that exhibit significant antihypertensive properties and act as coronary vessel dilators. These compounds are synthesized through the condensation of enamines with ylidene acid esters, showing promise in clinical applications for cardiovascular health (Abernathy, 1978).
Synthesis and Biological Activity in Medicinal Chemistry
This compound belongs to a group of dihydropyrimidines/pyrimidines known for their broad range of biological activities. Research has focused on synthesizing various derivatives of these compounds, aiming to improve biological activity, reduce toxicity, and minimize undesirable side effects. Studies have shown that these compounds can exhibit significant antihypertensive activity (Rana, Kaur, & Kumar, 2004).
Anticancer and Anti-ulcer Applications
Research into 1,4-dihydropyridines/pyrimidines, which include this compound, has revealed potential anticancer and anti-ulcer applications. The compounds synthesized in this category have shown maximum anti-ulcer activity compared to control groups in some studies, indicating their potential in clinical settings for treating gastrointestinal disorders and possibly certain cancers (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).
Neuroprotective Properties
Some derivatives of this compound have been studied for their neuroprotective properties, particularly in the context of neurotoxicity induced by certain toxins. For example, the compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a derivative, has been extensively researched for its neurotoxic effects, which has led to the development of potential neuroprotective strategies using monoamine oxidase inhibitors (Heikkila, Manzino, Cabbat, & Duvoisin, 1984).
Antimicrobial and Antifungal Applications
In recent studies, derivatives of this compound have been evaluated for their antimicrobial and antifungal activities. The compound's ability to inhibit microbial growth suggests its potential use in developing new antimicrobial agents, which could be particularly useful in treating drug-resistant infections (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).
Corrosion Inhibition Properties
Another interesting application of this compound is in the field of corrosion inhibition. Studies have shown that certain derivatives can effectively inhibit corrosion in metals, suggesting potential industrial applications in protecting materials from corrosive environments (Singh, Quraishi, Gupta, & Dandia, 2016).
特性
IUPAC Name |
methyl 1-methyl-6-oxo-4-thiophen-2-ylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-13-7-9(12(15)16-2)8(6-11(13)14)10-4-3-5-17-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSGVHUEQURZAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)C2=CC=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2485992.png)
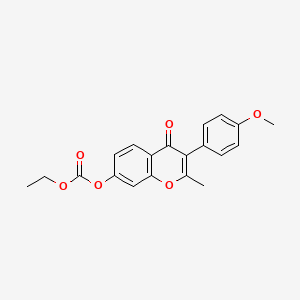

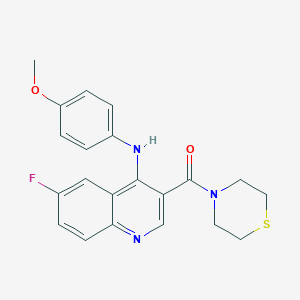

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)furan-2-carboxamide](/img/structure/B2486004.png)
![2,2,2-trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2486005.png)
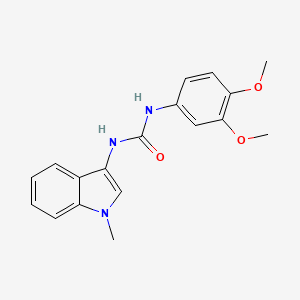
![4-(2-{[4-(4-ethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2486008.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B2486010.png)
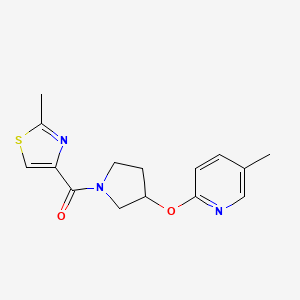
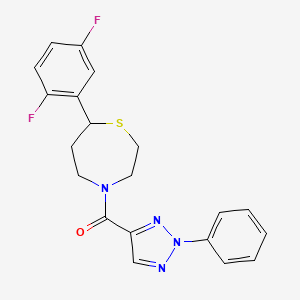
![6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine](/img/structure/B2486014.png)
